molecular formula C7H7ClN2O B1431006 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one CAS No. 1432678-92-6

3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one

Cat. No.: B1431006
CAS No.: 1432678-92-6
M. Wt: 170.59 g/mol
InChI Key: RKWLVTMIVKMYQF-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a dihydropyrazin-2-one moiety. It is a solid substance with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor containing the cyclopropyl group followed by chlorination and subsequent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological processes. The exact mechanism would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

  • 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one

  • 3-Chloro-1-ethyl-1,2-dihydropyrazin-2-one

  • 3-Chloro-1-propyl-1,2-dihydropyrazin-2-one

These compounds share the chloro and dihydropyrazin-2-one moieties but differ in the alkyl group attached to the nitrogen atom. The presence of the cyclopropyl group in this compound imparts unique chemical and physical properties, making it distinct from its analogs.

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Properties

IUPAC Name

3-chloro-1-cyclopropylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-7(11)10(4-3-9-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLVTMIVKMYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272773
Record name 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-92-6
Record name 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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